(4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetic acid
CAS No.: 524039-58-5
Cat. No.: VC21376812
Molecular Formula: C17H19NO5S
Molecular Weight: 349.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 524039-58-5 |
|---|---|
| Molecular Formula | C17H19NO5S |
| Molecular Weight | 349.4g/mol |
| IUPAC Name | 2-[4-[(4-methoxy-2,5-dimethylphenyl)sulfonylamino]phenyl]acetic acid |
| Standard InChI | InChI=1S/C17H19NO5S/c1-11-9-16(12(2)8-15(11)23-3)24(21,22)18-14-6-4-13(5-7-14)10-17(19)20/h4-9,18H,10H2,1-3H3,(H,19,20) |
| Standard InChI Key | GASIILWNXXHAPH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O)C)OC |
| Canonical SMILES | CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O)C)OC |
Introduction
Chemical Structure and Properties
Molecular Structure
The molecular structure of (4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetic acid features several key components that define its chemical behavior and potential biological interactions. At its core is a sulfonamide linkage (-SO₂NH-) that connects two aromatic systems: a 4-methoxy-2,5-dimethylphenyl ring and a phenyl ring substituted with an acetic acid group at the para position. The sulfonamide group serves as a flexible yet stable bridge between these aromatic systems, creating a molecular architecture that can adopt various conformations for interaction with biological targets .
The 4-methoxy and 2,5-dimethyl substituents on one phenyl ring contribute to the compound's electronic properties and lipophilicity, while the acetic acid moiety on the other ring provides an acidic functional group capable of forming hydrogen bonds and ionic interactions. This combination of structural elements creates a molecule with amphipathic character, possessing both hydrophobic and hydrophilic regions that influence its solubility, membrane permeability, and binding affinities.
Physical and Chemical Properties
(4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetic acid has a molecular formula of C₁₇H₁₉NO₅S and a molecular weight of 349.4 g/mol . At room temperature, it exists as a solid, typical of many sulfonamide derivatives. The compound possesses several functional groups that contribute to its physical and chemical behavior, including the acidic carboxyl group, the sulfonamide NH, and the methoxy substituent, each capable of participating in various types of molecular interactions.
The acetic acid moiety confers acidic properties to the molecule, with the potential to ionize and form salts in appropriate pH conditions. Meanwhile, the sulfonamide group can act as both a hydrogen bond donor (through the NH) and acceptor (through the SO₂ oxygens), enhancing the compound's ability to interact with biological targets like proteins and receptors.
Table 1: Physical and Chemical Properties of (4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetic acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₉NO₅S | |
| Molecular Weight | 349.4 g/mol | |
| CAS Number | 524039-58-5 | |
| Physical State | Solid | |
| Functional Groups | Sulfonamide, Carboxylic acid, Methoxy, Methyl | |
| PubChem CID | 672062 |
Identifiers and Nomenclature
To facilitate identification and reference in scientific literature and databases, (4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetic acid has been assigned various identifiers and nomenclature:
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IUPAC Name: 2-[4-[(4-methoxy-2,5-dimethylphenyl)sulfonylamino]phenyl]acetic acid
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Alternative Name: 2-[4-(4-methoxy-2,5-dimethylbenzenesulfonamido)phenyl]acetic acid
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InChI: InChI=1S/C17H19NO5S/c1-11-9-16(12(2)8-15(11)23-3)24(21,22)18-14-6-4-13(5-7-14)10-17(19)20/h4-9,18H,10H2,1-3H3,(H,19,20)
Biological Activity and Pharmacological Properties
The structural features of (4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetic acid suggest several potential biological activities, consistent with the known properties of sulfonamide derivatives and compounds containing similar functional groups.
Anti-inflammatory Properties
The combination of a sulfonamide group with an acetic acid moiety is found in several non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential anti-inflammatory activity for this compound. The acetic acid component, similar to that in drugs like diclofenac, might contribute to cyclooxygenase (COX) enzyme inhibition, reducing prostaglandin synthesis and thereby modulating inflammatory responses. The sulfonamide linkage could provide additional interaction points with target proteins, potentially enhancing binding affinity or specificity.
Enzyme Inhibition
Beyond the enzyme targets associated with antibacterial and anti-inflammatory activities, sulfonamides can interact with various other enzymes. The structure of (4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetic acid, with its multiple functional groups and aromatic rings, presents a scaffold capable of binding to enzyme active sites or allosteric pockets. The specific enzymes it might inhibit would depend on structural complementarity and the electronic properties of its functional groups.
Research Applications and Findings
Medicinal Chemistry Applications
The structural characteristics of (4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetic acid position it as a potential lead compound in medicinal chemistry research. Its specific arrangement of functional groups creates a scaffold that can be systematically modified to explore structure-activity relationships and develop compounds with enhanced pharmacological properties. The sulfonamide linkage provides a flexible yet stable connection between aromatic rings, while the methoxy, dimethyl, and acetic acid groups offer sites for derivatization to optimize activity, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship Studies
The compound serves as a valuable template for structure-activity relationship (SAR) studies, allowing researchers to investigate how modifications to different portions of the molecule affect biological activity . Potential modifications could include:
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Alterations to the position or identity of substituents on the aromatic rings
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Replacement of the methoxy or methyl groups with other functionalities
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Modifications to the acetic acid moiety (e.g., conversion to esters, amides, or other carboxylic acid derivatives)
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Changes to the sulfonamide linker
These systematic variations can provide insights into which structural features are essential for activity and which can be modified to enhance potency, selectivity, or drug-like properties.
Receptor Modulation
Research on structurally related compounds, particularly those containing 2,5-dimethoxyphenyl moieties, has revealed interactions with various receptors, including serotonin receptors . For example, 2,5-dimethoxyphenylpiperidines have been identified as selective 5-HT2A receptor agonists, with potential applications in treating neurological or psychiatric conditions . While (4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetic acid features a different substitution pattern, the similarity in core structure suggests potential for receptor interactions, warranting investigation of its effects on neurotransmitter systems and related signaling pathways.
Table 2: Potential Research Applications of (4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetic acid
Comparative Analysis with Related Compounds
To better understand the potential properties and applications of (4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetic acid, it is valuable to compare it with structurally related compounds that have been studied more extensively.
(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenyl)acetic acid
This closely related compound (CAS: 524039-57-4) differs from the title compound primarily in the substitution pattern on one aromatic ring, featuring methoxy groups at positions 2 and 5 instead of a methoxy at position 4 and methyl groups at positions 2 and 5 . With a molecular formula of C₁₆H₁₇NO₆S and a molecular weight of 351.4 g/mol, it contains one additional oxygen atom compared to the title compound.
The presence of two methoxy groups instead of one methoxy and two methyl groups likely affects the compound's electronic properties, hydrogen-bonding capabilities, and lipophilicity . These differences could translate to altered binding affinities for biological targets, different solubility profiles, and potentially distinct biological activities. The additional methoxy group might provide an extra hydrogen bond acceptor site, potentially enhancing interactions with certain receptors or enzymes that require such interaction points.
4-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid
This compound (CAS: 927637-87-4) represents another structural variation, featuring a benzoic acid moiety instead of an acetic acid group, and dimethyl substituents at positions 2 and 3 rather than 2 and 5 . With a molecular formula of C₁₆H₁₇NO₅S and a molecular weight of 335.4 g/mol, this compound differs in both the position of substituents and the nature of the acidic functional group.
Future Research Directions
Based on the structural characteristics and potential applications of (4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetic acid, several promising avenues for future research can be identified:
Comprehensive Biological Activity Profiling
A systematic evaluation of the compound's biological activities would provide valuable insights into its potential applications. This could include:
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Screening against panels of receptors, enzymes, and ion channels to identify specific molecular targets
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Evaluation of antibacterial activity against various bacterial strains
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Assessment of anti-inflammatory effects in cellular and animal models
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Investigation of potential anticancer activities against different cancer cell lines
Such comprehensive profiling would help identify the most promising therapeutic areas for this compound and guide further development efforts.
Structural Optimization Studies
The compound's structure offers multiple sites for modification, enabling the development of derivatives with potentially enhanced properties. Systematic structural optimization could involve:
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Altering the position or identity of substituents on the aromatic rings to optimize electronic properties and binding affinities
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Modifying the acetic acid group to improve pharmacokinetic properties or target specificity
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Exploring bioisosteric replacements for key functional groups to enhance potency or reduce potential side effects
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Investigating stereochemical aspects if applicable, to identify the most active stereoisomers
These studies would facilitate the development of structure-activity relationships and potentially lead to compounds with improved efficacy and drug-like properties.
Mechanism of Action Studies
For any identified biological activities, elucidating the underlying mechanisms would be crucial for understanding the compound's effects and guiding further development. This could involve:
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Protein crystallography studies to determine binding modes with target proteins
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Cellular signaling pathway analyses to identify downstream effects
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Gene expression profiling to understand broader biological impacts
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Metabolic stability and pharmacokinetic studies to characterize the compound's behavior in biological systems
Such mechanistic insights would provide a deeper understanding of how the compound interacts with biological systems and facilitate rational design of improved derivatives.
Development of Synthetic Methodologies
Developing efficient, scalable synthesis methods for the compound and its derivatives would be essential for supporting further research and potential commercial development. This could include:
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Exploration of alternative synthetic routes with higher yields and fewer steps
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Development of environmentally friendly synthesis approaches
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Investigation of chemoenzymatic or biocatalytic methods for specific transformations
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Optimization of purification techniques to ensure high-quality material for biological testing
Improved synthetic access would facilitate broader exploration of the compound's properties and applications.
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